

Interpreting the Infrared Spectrum of 2'-Amino-4',5'-dimethoxyacetophenone

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Compound of Interest

Compound Name: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Cat. No.: B1268869

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The structure of 2'-Amino-4',5'-dimethoxyacetophenone contains several key functional groups: a primary aromatic amine (-NH₂), an aryl ketone (C=O), two methoxy ether groups (-OCH₃), and a substituted benzene ring. Each of these groups produces characteristic absorption bands in the IR spectrum.

Key Spectral Features:

- N-H Stretching (Amine):** Primary amines typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. For aromatic amines, these absorptions are usually found at higher frequencies, between 3500 cm⁻¹ and 3400 cm⁻¹.^[1]
- C-H Stretching (Aromatic and Aliphatic):** The spectrum will show C-H stretching vibrations from the aromatic ring and the methyl groups. Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).^{[2][3][4]} In contrast, the aliphatic C-H stretches from the acetyl and methoxy methyl groups are observed just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).^{[3][5]}
- C=O Stretching (Aryl Ketone):** The carbonyl (C=O) group of a ketone typically produces a very strong and sharp absorption band. For an aryl ketone like acetophenone, where the carbonyl is conjugated with the benzene ring, this peak is shifted to a lower frequency, generally appearing in the 1700-1670 cm⁻¹ range.^[6] The spectrum of acetophenone itself shows this band at approximately 1686 cm⁻¹.^[7]

- **C=C Stretching (Aromatic Ring):** The carbon-carbon double bonds within the benzene ring give rise to several absorption bands in the 1600-1400 cm^{-1} region.^{[2][4]} Typically, two sharp bands are observed around 1600 cm^{-1} and between 1500-1430 cm^{-1} .^[8]
- **N-H Bending (Amine):** The scissoring vibration of the primary amine group results in a characteristic absorption in the 1650-1550 cm^{-1} range.^[1]
- **C-O Stretching (Ether):** Aryl alkyl ethers, such as the dimethoxy groups in this molecule, are expected to show two distinct C-O stretching bands. The asymmetric stretch appears as a strong band between 1300-1200 cm^{-1} , while the symmetric stretch is found in the 1050-1010 cm^{-1} region.^{[9][10]}
- **C-H Bending (Out-of-Plane):** The out-of-plane (oop) bending vibrations for the aromatic C-H bonds are highly dependent on the substitution pattern of the ring and appear in the 900-675 cm^{-1} region.^[2]

Comparison of Expected IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for the functional groups present in 2'-Amino-4',5'-dimethoxyacetophenone based on standard correlation charts and data from similar compounds.

| Functional Group | Type of Vibration | Expected Frequency Range (cm ⁻¹) | Typical Intensity |
|----------------------------------|--------------------------------|--|-------------------|
| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH ₃) | Stretch | 3000 - 2850 | Medium |
| Aryl Ketone (C=O) | Stretch | 1700 - 1670 | Strong, Sharp |
| Aromatic Ring (C=C) | Stretch | 1600 - 1400 (multiple bands) | Medium to Weak |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1550 | Medium |
| Aryl Alkyl Ether (C-O) | Asymmetric Stretch | 1300 - 1200 | Strong |
| Aryl Alkyl Ether (C-O) | Symmetric Stretch | 1050 - 1010 | Medium |
| Aromatic C-H | Bend (Out-of-Plane) | 900 - 675 | Strong to Medium |

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 2'-Amino-4',5'-dimethoxyacetophenone using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of the solid sample for structural elucidation.

Apparatus and Materials:

- FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
- 2'-Amino-4',5'-dimethoxyacetophenone (solid powder)
- Spatula
- Isopropanol or ethanol for cleaning

- Lint-free wipes (e.g., Kimwipes)

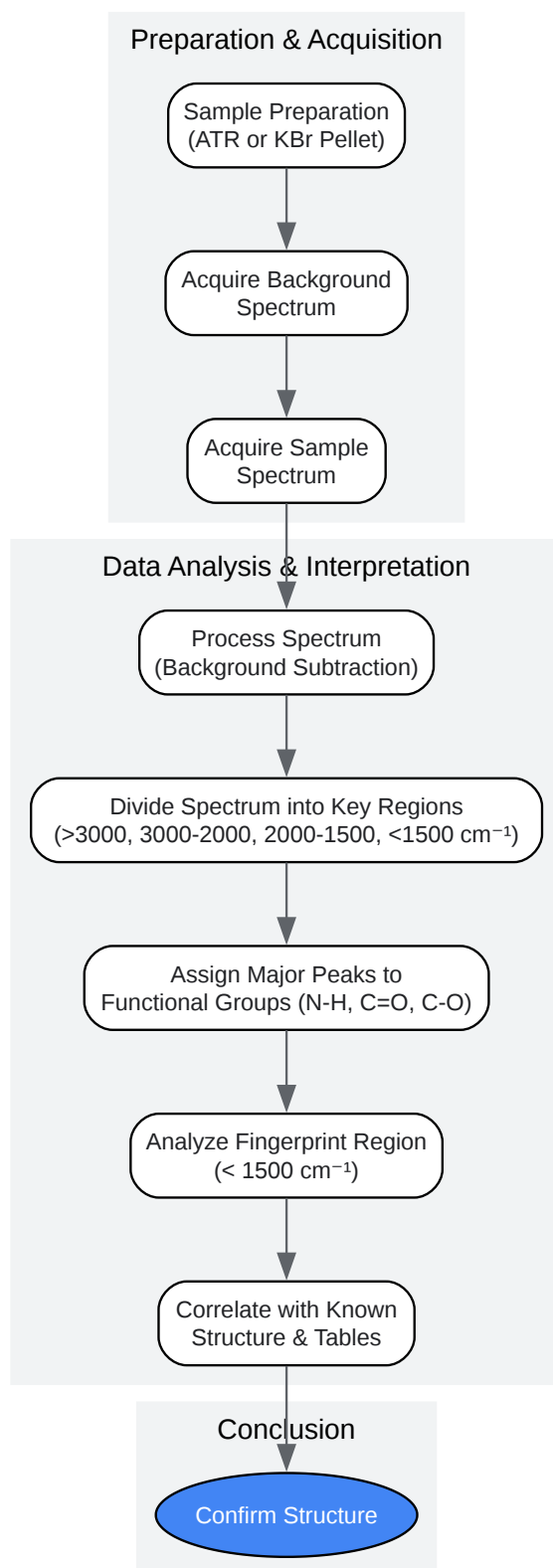
Procedure:

- Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.
- ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
- Background Spectrum Acquisition:
 - Ensure the ATR accessory is properly installed and the pressure arm is disengaged.
 - Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO_2 , H_2O) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Application:
 - Using a clean spatula, place a small amount of the solid 2'-Amino-4',5'-dimethoxyacetophenone powder onto the center of the ATR crystal. A sufficient amount should be used to completely cover the crystal surface.
 - Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal.
- Sample Spectrum Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded over the range of 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing and Analysis:
 - The software will automatically perform a background subtraction.

- Use the software tools to label the wavenumbers of the significant absorption peaks.
- Compare the obtained peak positions and intensities with known correlation tables to identify the functional groups.
- Cleaning: After the measurement is complete, release the pressure arm, remove the sample powder, and clean the ATR crystal surface as described in step 2.

Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical steps involved in interpreting the IR spectrum of a chemical compound like 2'-Amino-4',5'-dimethoxyacetophenone.



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Caption: Workflow for IR Spectrum Analysis.

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